molecular formula C12H16ClNO4 B14067080 (S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride

(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride

Cat. No.: B14067080
M. Wt: 273.71 g/mol
InChI Key: GFMMKCKPULMBOT-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of succinic acid, featuring a benzyl group and a methyl group attached to the succinate backbone. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and methyl succinate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common reaction conditions include

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady-state reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride: Similar in structure but with a tert-butyl group instead of a benzyl group.

    (S)-1-Benzyl 4-methyl 2-aminosuccinate: The non-hydrochloride form of the compound.

Uniqueness

(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups. This combination imparts distinct chemical properties and biological activities, making it valuable in various applications.

Properties

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate;hydrochloride

InChI

InChI=1S/C12H15NO4.ClH/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H/t10-;/m0./s1

InChI Key

GFMMKCKPULMBOT-PPHPATTJSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl

Canonical SMILES

COC(=O)CC(C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.